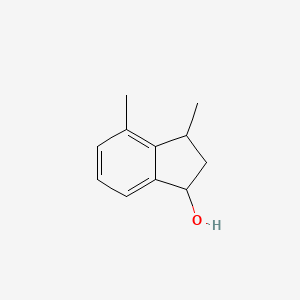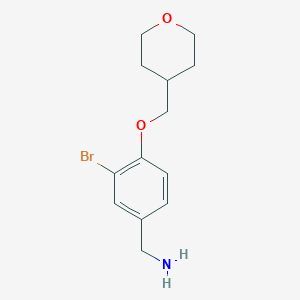
(4-Cyano-3-methylphenyl)boronic acid
Vue d'ensemble
Description
“(4-Cyano-3-methylphenyl)boronic acid” is a chemical compound that may contain varying amounts of anhydride . It has been involved in reactions with (cyanomethylphenyl)boronic acid and has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It has also been used in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .
Synthesis Analysis
The synthesis of “(4-Cyano-3-methylphenyl)boronic acid” involves several steps. It has been used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . It has also been involved in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
Chemical Reactions Analysis
“(4-Cyano-3-methylphenyl)boronic acid” has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . It has also been used in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
Physical And Chemical Properties Analysis
“(4-Cyano-3-methylphenyl)boronic acid” has a molecular weight of 160.97 . It is typically stored at room temperature in an inert atmosphere .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
(4-Cyano-3-methylphenyl)boronic acid: is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as an organoboron reagent that couples with aryl or vinyl halides under the presence of a palladium catalyst . This process is highly valued for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex molecules.
Sensing Applications
Boronic acids, including (4-Cyano-3-methylphenyl)boronic acid , have unique interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are exploited in sensing applications for both homogeneous assays and heterogeneous detection . The compound can be part of sensors that detect sugars, alcohols, and other compounds with cis-diol structures, which is significant in medical diagnostics and environmental monitoring.
Biological Labelling and Protein Manipulation
The ability of boronic acids to form stable complexes with diols also allows (4-Cyano-3-methylphenyl)boronic acid to be used in biological labelling and protein manipulation. It can modify proteins or peptides that contain diol-containing side chains, which is useful in understanding protein function and interactions .
Development of Therapeutics
(4-Cyano-3-methylphenyl)boronic acid: has potential applications in the development of therapeutics. Its interaction with various biological molecules can lead to the creation of novel drugs, especially those targeting enzymatic functions or metabolic pathways involving diols .
Material Science
In material science, (4-Cyano-3-methylphenyl)boronic acid can be used to synthesize polymers and other materials that respond to the presence of diols or other specific chemical groups. These materials have applications in smart drug delivery systems, where the release of the drug is controlled by the presence of a target molecule .
Chemical Synthesis
The compound is also a valuable building block in chemical synthesis. It can be used to create a variety of aromatic heterocycles and aromatic cyclic structures, which are essential components in many pharmaceuticals and organic materials .
Analytical Chemistry
In analytical chemistry, (4-Cyano-3-methylphenyl)boronic acid is used in the separation of compounds based on their ability to interact with boronic acids. This property is particularly useful in chromatography techniques, where it can help in the purification of complex mixtures .
Electrophoresis
(4-Cyano-3-methylphenyl)boronic acid: can be utilized in electrophoresis for the separation of glycated molecules. This application is particularly relevant in the analysis of glycosylated proteins and sugars, which is important in the study of various diseases, including diabetes .
Mécanisme D'action
Target of Action
The primary target of (4-Cyano-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(4-Cyano-3-methylphenyl)boronic acid participates in the SM coupling reaction by undergoing transmetalation . In this process, formally nucleophilic organic groups, such as (4-Cyano-3-methylphenyl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which (4-Cyano-3-methylphenyl)boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readiness for preparation , which could potentially impact their bioavailability.
Result of Action
The result of the action of (4-Cyano-3-methylphenyl)boronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (4-Cyano-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Furthermore, the compound should be stored in an inert atmosphere at room temperature for stability .
Safety and Hazards
Orientations Futures
Boronic acid-based materials, such as “(4-Cyano-3-methylphenyl)boronic acid”, have been recognized for their potential in various applications. They have been used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . Future research is expected to focus on developing versatile boronic acid-based materials with various promising applications .
Propriétés
IUPAC Name |
(4-cyano-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBEGIKXKLSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681546 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyano-3-methylphenyl)boronic acid | |
CAS RN |
856255-58-8 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

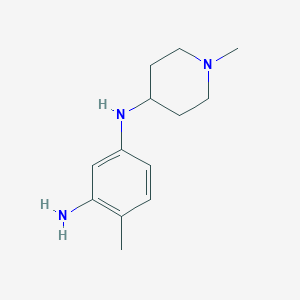
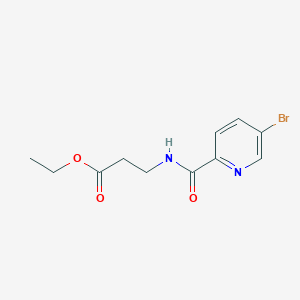

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
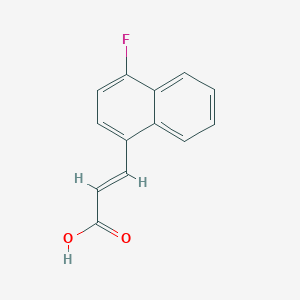
![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)
